3-Formylphenyl 4-nitrobenzoate 3-Formylphenyl 4-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13290620
InChI: InChI=1S/C14H9NO5/c16-9-10-2-1-3-13(8-10)20-14(17)11-4-6-12(7-5-11)15(18)19/h1-9H
SMILES: C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=O
Molecular Formula: C14H9NO5
Molecular Weight: 271.22 g/mol

3-Formylphenyl 4-nitrobenzoate

CAS No.:

Cat. No.: VC13290620

Molecular Formula: C14H9NO5

Molecular Weight: 271.22 g/mol

* For research use only. Not for human or veterinary use.

3-Formylphenyl 4-nitrobenzoate -

Specification

Molecular Formula C14H9NO5
Molecular Weight 271.22 g/mol
IUPAC Name (3-formylphenyl) 4-nitrobenzoate
Standard InChI InChI=1S/C14H9NO5/c16-9-10-2-1-3-13(8-10)20-14(17)11-4-6-12(7-5-11)15(18)19/h1-9H
Standard InChI Key LVRKYFYDNUABJK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=O
Canonical SMILES C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=O

Introduction

Chemical Identity and Structural Features

The IUPAC name of 3-formylphenyl 4-nitrobenzoate is (3-formylphenyl) 4-nitrobenzoate. Its canonical SMILES representation is C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=O\text{C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=O}, reflecting the ester linkage between the 3-formylphenyl and 4-nitrobenzoyl groups. X-ray crystallography studies of related nitrobenzoate esters, such as 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, reveal planar ester moieties with dihedral angles of 84.60°–88.55° between aromatic rings, suggesting similar conformational rigidity in 3-formylphenyl 4-nitrobenzoate .

Key Physicochemical Properties

  • Molecular Weight: 271.22 g/mol

  • Solubility: Limited solubility in water; soluble in polar organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester group .

Synthesis Methodologies

Direct Esterification

The most common synthesis involves the esterification of 4-nitrobenzoic acid with 3-formylphenol. A typical procedure uses thionyl chloride (SOCl2\text{SOCl}_2) to activate the carboxylic acid, followed by reaction with 3-formylphenol in acetonitrile with pyridine as a catalyst . Yields range from 70–85% under optimized conditions .

Oxidation of Methyl 3-Methyl-4-Nitrobenzoate

Alternative routes involve the oxidation of methyl 3-methyl-4-nitrobenzoate. For example, using sodium periodate (NaIO4\text{NaIO}_4) in a THF/water system oxidizes the methyl group to a formyl moiety, achieving yields of 95.5% . This method avoids harsh reagents and is scalable for industrial production .

Representative Reaction Conditions

Starting MaterialReagentsConditionsYield
Methyl 3-methyl-4-nitrobenzoateNaIO4\text{NaIO}_4, THF/H2_2O40°C, 1 h95.5%
3-Methyl-2-nitrobenzoic acidNBS\text{NBS}, CCl4\text{CCl}_4Reflux, 12 h74%

Bromination-Oxidation Sequences

In pharmaceutical contexts, bromination of methyl 3-methyl-2-nitrobenzoate with N \text{N}-bromosuccinimide (NBS) followed by oxidation with N \text{N}-methylmorpholine-N \text{N}-oxide (NMO) yields 3-formyl-2-nitrobenzoic acid methyl ester, a structural analog . Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency .

Applications in Organic Synthesis and Pharmaceuticals

Precursor to Heterocyclic Compounds

3-Formylphenyl 4-nitrobenzoate serves as a key intermediate in synthesizing benzo[b]thiophene derivatives. Reaction with methyl thioglycolate and potassium carbonate in DMF at 60°C produces dimethyl benzo[b]thiophene-2,5-dicarboxylate, a scaffold in optoelectronic materials .

Pharmaceutical Intermediates

  • Antihypertensive Agents: The compound is a precursor to telmisartan intermediates. Photocatalytic oxidation of 2,4-dimethylnitrobenzene in acetonitrile with hematoporphyrin and NiO yields 3-methyl-4-nitrobenzoic acid, which is further functionalized .

  • Anticancer Drugs: In lenalidomide synthesis, bromination of methyl 3-methyl-2-nitrobenzoate generates intermediates that undergo palladium-catalyzed coupling to form PARP inhibitors .

Materials Science

The nitro and formyl groups participate in click chemistry and Schiff base formation, enabling the development of polymers and metal-organic frameworks (MOFs) .

Analytical Characterization

Spectroscopic Methods

  • 1H^1\text{H} NMR: Peaks at δ 8.57 (d, J=2.1J = 2.1 Hz, Ar–H), 10.39 (s, CHO) .

  • IR: Stretching vibrations at 1720 cm1^{-1} (ester C=O), 1520 cm1^{-1} (NO2_2) .

Chromatography

Reverse-phase HPLC with UV detection at 254 nm confirms purity >98% .

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